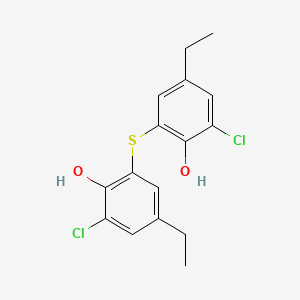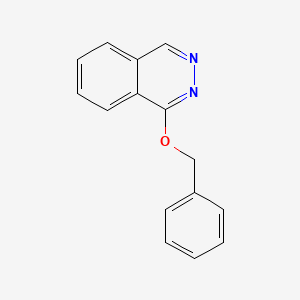
Phthalazine, 1-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1-(phenylmethoxy)- is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It is characterized by a fused benzene and pyridazine ring system, with a phenylmethoxy group attached to the first position of the phthalazine ring. This compound is not naturally occurring and is synthesized for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phthalazine, 1-(phenylmethoxy)- can be synthesized through several synthetic routes. One common method involves the reaction of phthalazine with phenylmethyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of Phthalazine, 1-(phenylmethoxy)- may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Phthalazine, 1-(phenylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Oxidation of Phthalazine, 1-(phenylmethoxy)- can lead to the formation of phthalic acid derivatives.
Reduction: Reduction reactions typically yield phthalazine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
Phthalazine, 1-(phenylmethoxy)- has several scientific research applications across various fields:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Phthalazine, 1-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interact with cellular signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Phthalazine, 1-(phenylmethoxy)- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Phthalazine: The parent compound without the phenylmethoxy group.
Phthalimide: A compound with a similar structure but different functional groups.
Phthalic Acid: A related compound used in the production of phthalate esters.
Phthalazine, 1-(phenylmethoxy)- stands out due to its unique phenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
149365-44-6 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-phenylmethoxyphthalazine |
InChI |
InChI=1S/C15H12N2O/c1-2-6-12(7-3-1)11-18-15-14-9-5-4-8-13(14)10-16-17-15/h1-10H,11H2 |
Clave InChI |
FESWLBAUNNRIKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




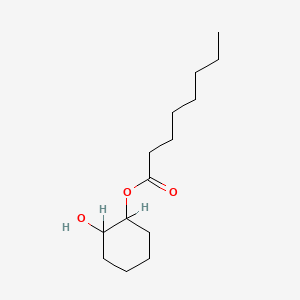
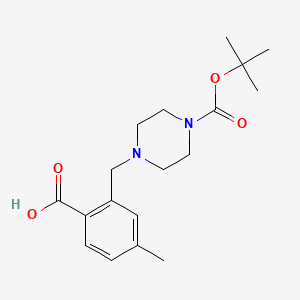
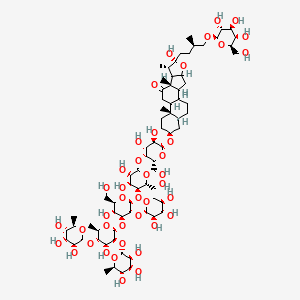
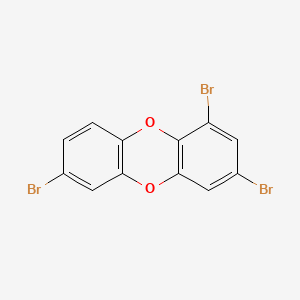
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
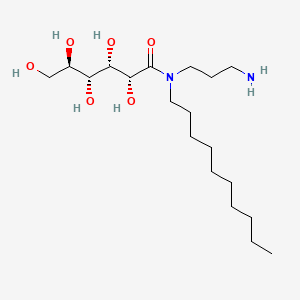
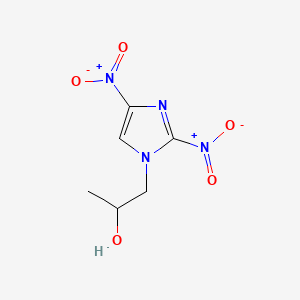

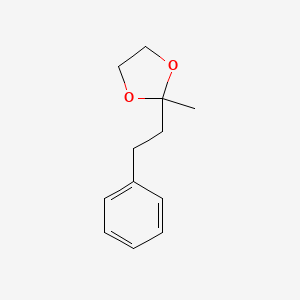

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
